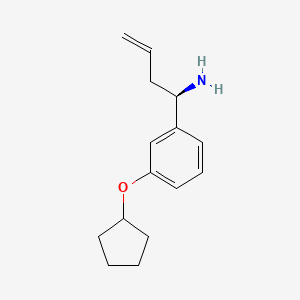
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a butenylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves the following steps:
-
Formation of the Cyclopentyloxyphenyl Intermediate:
Starting Material: 3-Hydroxyphenyl compound.
Reaction: Alkylation with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Conditions: Solvent like dimethylformamide (DMF) at elevated temperatures.
-
Attachment of the Butenylamine Chain:
Intermediate: 3-Cyclopentyloxyphenyl compound.
Reaction: Heck coupling with a butenylamine derivative.
Catalyst: Palladium(II) acetate with a phosphine ligand.
Conditions: Solvent like acetonitrile, under an inert atmosphere.
Industrial Production Methods: For large-scale production, the process may be optimized to include:
Continuous Flow Synthesis: Enhancing reaction efficiency and yield.
Automated Catalytic Systems: Ensuring consistent product quality and reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of N-oxides or imines.
Reduction: Formation of saturated amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic systems due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its interaction with various biological receptors.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism by which (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(3-Methoxyphenyl)but-3-enylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(3-Ethoxyphenyl)but-3-enylamine: Contains an ethoxy group, offering different steric and electronic properties.
Uniqueness:
Steric Effects: The cyclopentyloxy group provides unique steric hindrance, influencing the compound’s reactivity and binding properties.
Electronic Effects: The electron-donating nature of the cyclopentyloxy group can affect the compound’s chemical behavior, making it distinct from its methoxy and ethoxy analogs.
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
(1R)-1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2/t15-/m1/s1 |
InChI-Schlüssel |
UVIJLKYLAQKBKE-OAHLLOKOSA-N |
Isomerische SMILES |
C=CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N |
Kanonische SMILES |
C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


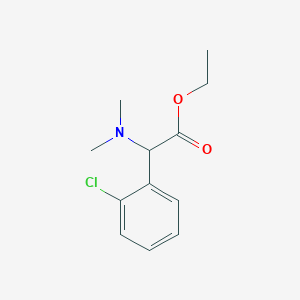
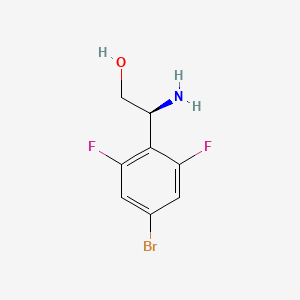
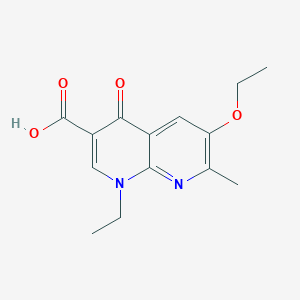

![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)

![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
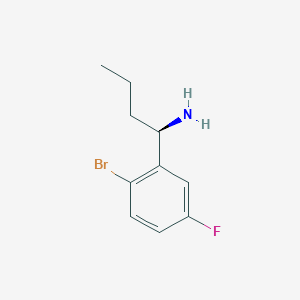
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
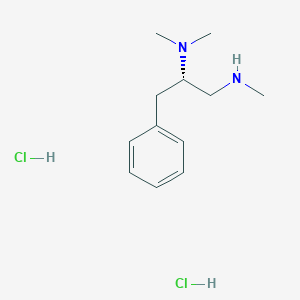
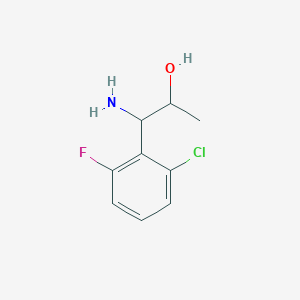

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
